molecular formula C12H9BrClNO3S B14859058 6-(Benzyloxy)-4-bromopyridine-2-sulfonyl chloride

6-(Benzyloxy)-4-bromopyridine-2-sulfonyl chloride

Cat. No.: B14859058
M. Wt: 362.63 g/mol
InChI Key: ZQJPVEJTQUHQAI-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-4-bromopyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the 6th position, a bromine atom at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-4-bromopyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination of 6-(Benzyloxy)pyridine to introduce the bromine atom at the 4th position. This is followed by the sulfonylation of the resulting 4-bromo-6-(benzyloxy)pyridine to introduce the sulfonyl chloride group at the 2nd position. The reaction conditions often involve the use of reagents such as bromine, sulfuryl chloride, and appropriate solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-4-bromopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Typical reaction conditions involve the use of solvents such as dichloromethane, toluene, and acetonitrile .

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, sulfonamides, sulfonate esters, and oxidized benzyloxy derivatives .

Scientific Research Applications

6-(Benzyloxy)-4-bromopyridine-2-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-4-bromopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The benzyloxy group can undergo oxidation, affecting the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6-(Benzyloxy)-4-bromopyridine-2-sulfonyl chloride is unique due to the combination of functional groups present on the pyridine ring.

Properties

Molecular Formula

C12H9BrClNO3S

Molecular Weight

362.63 g/mol

IUPAC Name

4-bromo-6-phenylmethoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C12H9BrClNO3S/c13-10-6-11(15-12(7-10)19(14,16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

ZQJPVEJTQUHQAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC(=C2)Br)S(=O)(=O)Cl

Origin of Product

United States

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